molecular formula C12H21BrO2S B14186452 10-Bromo-1-(ethenesulfonyl)dec-1-ene CAS No. 917837-00-4

10-Bromo-1-(ethenesulfonyl)dec-1-ene

Cat. No.: B14186452
CAS No.: 917837-00-4
M. Wt: 309.26 g/mol
InChI Key: OOQCSKRJFYEFTA-UHFFFAOYSA-N
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Description

10-Bromo-1-(ethenesulfonyl)dec-1-ene is an organic compound that features a bromine atom, an ethenesulfonyl group, and a decene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Bromo-1-(ethenesulfonyl)dec-1-ene can be synthesized through a multi-step process. One common method involves the bromination of 1-decene to form 10-bromo-1-decene. This intermediate is then reacted with ethenesulfonyl chloride under suitable conditions to yield the final product. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-1-(ethenesulfonyl)dec-1-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the decene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The ethenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 10-azido-1-(ethenesulfonyl)dec-1-ene or 10-thiocyanato-1-(ethenesulfonyl)dec-1-ene.

    Addition: Formation of 10,11-dibromo-1-(ethenesulfonyl)decane.

    Oxidation: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-sulfonic acid.

    Reduction: Formation of 10-bromo-1-(ethenesulfonyl)decane-1-thiol.

Scientific Research Applications

10-Bromo-1-(ethenesulfonyl)dec-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-1-(ethenesulfonyl)dec-1-ene involves its reactive functional groups. The bromine atom and ethenesulfonyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles to the double bond, thereby modifying the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromo-1-(ethenesulfonyl)dec-1-ene is unique due to the presence of both a bromine atom and an ethenesulfonyl group. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

917837-00-4

Molecular Formula

C12H21BrO2S

Molecular Weight

309.26 g/mol

IUPAC Name

10-bromo-1-ethenylsulfonyldec-1-ene

InChI

InChI=1S/C12H21BrO2S/c1-2-16(14,15)12-10-8-6-4-3-5-7-9-11-13/h2,10,12H,1,3-9,11H2

InChI Key

OOQCSKRJFYEFTA-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C=CCCCCCCCCBr

Origin of Product

United States

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